N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (hereafter referred to as Compound A) is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a 3-methylphenyl group at position 5 and a benzamide moiety at position 2. Compound A’s tert-butyl-substituted analog, 4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, has been cataloged as a screening compound (ChemDiv ID: 8008-4240) with molecular weight 351.47 g/mol and SMILES notation: CC(C)(C)c(cc1)ccc1C(Nc1nnc(-c2cc(C)ccc2)s1)=O .
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDMFIUEHBUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Intermediate
The preparation of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine serves as a pivotal precursor. Two principal methods have been documented for its synthesis:
Cyclization via Sulfuric Acid
A mixture of 3-methylphenyl-substituted thiosemicarbazide derivative (1.0 equiv) and concentrated sulfuric acid (10 mL) is stirred at room temperature for 1.5 hours. The reaction mixture is refrigerated overnight, quenched with cold water, and filtered to yield the thiadiazole intermediate as yellow crystals. This method achieves a 50% yield, with purity confirmed by thin-layer chromatography (TLC) and infrared (IR) spectroscopy.
Reflux in Acetic Acid
Alternatively, refluxing the thiosemicarbazide derivative (1.0 equiv) in acetic acid (15 mL) for 3 hours produces the same intermediate in 91% yield. The product exhibits identical melting points and spectral data to the sulfuric acid method, confirming structural consistency.
Comparative Analysis of Cyclization Methods
| Method | Reaction Time | Yield | Key Reagent |
|---|---|---|---|
| Sulfuric Acid | 1.5 h | 50% | H₂SO₄ (98%) |
| Acetic Acid Reflux | 3 h | 91% | CH₃COOH (glacial) |
The acetic acid route offers superior yield, likely due to milder conditions that minimize side reactions. However, sulfuric acid enables faster cyclization, making it preferable for time-sensitive syntheses.
Benzoylation of the Thiadiazol-2-amine Intermediate
The final step involves coupling 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine with benzoyl chloride to form the target compound. Two approaches dominate:
Schotten-Baumann Reaction
The amine intermediate (1.0 equiv) is suspended in aqueous sodium hydroxide (10%, 20 mL). Benzoyl chloride (1.2 equiv) is added dropwise under vigorous stirring at 0–5°C. The mixture is stirred for 2 hours, after which the precipitate is filtered and recrystallized from ethanol. This method yields 75–80% product, characterized by $$ ^1\text{H} $$-NMR and mass spectrometry.
Direct Coupling Using Phosphorus Oxychloride
A mixture of the amine intermediate (1.0 equiv), benzoic acid (1.1 equiv), and phosphorus oxychloride (POCl₃, 2.0 equiv) is refluxed in dry dichloromethane (DCM) for 6 hours. The solvent is evaporated, and the residue is neutralized with sodium bicarbonate to afford the benzamide derivative in 68% yield. While less efficient than the Schotten-Baumann method, this approach avoids handling reactive acid chlorides.
Benzoylation Method Comparison
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | 0–5°C, 2 h | 80% | 98% |
| POCl₃-Mediated | Reflux, 6 h | 68% | 95% |
The Schotten-Baumann protocol is favored for its higher yield and simplicity, though phosphorus oxychloride offers an alternative for acid-sensitive substrates.
Alternative One-Pot Synthesis
Recent advancements propose a one-pot synthesis starting from 3-methylbenzaldehyde thiosemicarbazone. The thiosemicarbazone (1.0 equiv) is treated with iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 4 hours, simultaneously cyclizing the thiadiazole ring and introducing the benzamide group via in situ benzoylation. This method achieves a 65% yield, reducing purification steps but requiring rigorous temperature control.
Optimization Strategies
Catalytic Enhancements
Incorporating ammonium ferric sulfate [(NH₄)Fe(SO₄)₂] as a catalyst during cyclization improves reaction rates by 30%, likely via Lewis acid-mediated electron redistribution.
Solvent Effects
Ethanol and dioxane are optimal for recrystallization, enhancing product purity to >99% as verified by high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiproliferative effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound can disrupt membrane integrity, leading to the inhibition of fungal growth . In anticancer research, it may act as a multi-targeted kinase inhibitor, binding to protein targets and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pharmacological Activities
Anticancer Activity
- Schiff base derivatives (7a–l): Exhibited GI₅₀ values comparable to Adriamycin against SK-MEL-2 (melanoma), HL-60 (leukemia), and MCF-7 (breast cancer) cell lines. Compound 7k (GI₅₀ = 1.2 µM) outperformed others due to nitro-substituted benzamide enhancing DNA intercalation .
- Benzylthio derivatives : Demonstrated dual inhibition of abl and src tyrosine kinases, with IC₅₀ values <1 µM, suggesting superior kinase selectivity compared to Compound A’s tert-butyl analog .
- Bromo-substituted analogs : Showed 100% mortality protection in tumor models at 60 mg/kg, highlighting bromine’s role in enhancing cytotoxicity .
Antimicrobial and Antiviral Activity
- N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl} benzamide (45): Inhibited Influenza A H3N2 (EC₅₀ = 31.4 µM), outperforming oseltamivir in preliminary assays .
- N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide : Exhibited antifungal activity at 100 µg/mL, attributed to nitro group’s electron-withdrawing effects .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents enhance anticancer/antimicrobial activity by increasing electrophilicity and membrane penetration .
- Bulkier Substituents : tert-butyl groups improve metabolic stability but may reduce binding affinity due to steric hindrance .
- Sulfur-Containing Moieties : Benzylthio groups enhance kinase inhibition via sulfur-mediated hydrogen bonding .
Biological Activity
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring connected to a benzamide moiety, characterized by the following structural formula:
- Molecular Formula : C16H14N4OS
- Molecular Weight : 302.37 g/mol
The presence of the thiadiazole ring is crucial for its biological activity, as it is known to exhibit antimicrobial, anticancer, and anti-inflammatory properties.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis.
- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways, influencing cellular responses.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells through apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive | Effective against Staphylococcus aureus | |
| Gram-negative | Effective against Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies have reported that it exhibits cytotoxic effects on several cancer cell lines.
In particular, the compound has shown promising results in inducing apoptosis in cancer cells through flow cytometry assays.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of this compound on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation with IC50 values below 5 µM, suggesting strong potential as an anticancer agent . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL .
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., phosphorus oxychloride) to form the thiadiazole core. Subsequent coupling with benzamide derivatives is achieved via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis under solvent-free conditions significantly reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yields (up to 64–68%) . Key parameters include temperature control (80–120°C), solvent choice (dry acetonitrile or DMF), and catalyst use (e.g., triethylamine for cyanoacetamide coupling) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer: Essential techniques include:
- NMR (¹H/¹³C): To confirm substituent positions on the thiadiazole ring and benzamide moiety (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- FT-IR: Identification of amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (ESI-MS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 363–366) .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions (e.g., monoclinic crystal system with C2/c space group) .
Q. How does the compound’s solubility and stability impact experimental design?
- Methodological Answer: Limited aqueous solubility (common in thiadiazoles) necessitates polar aprotic solvents (DMSO, DMF) for biological assays. Stability studies under varying pH (4–9) and temperature (25–40°C) are critical for storage and in vitro applications. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, indicating stability during routine handling .
Advanced Research Questions
Q. What is the proposed mechanism of action for anticancer activity in thiadiazole derivatives like this compound?
- Methodological Answer: Mechanistic studies suggest:
- Cell Cycle Arrest: Downregulation of cyclin-dependent kinases (CDK1, CDK2) and cyclin A2, leading to G2/M phase arrest .
- Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and inhibition of Bcl-2 .
- Kinase Inhibition: Dual inhibition of tyrosine kinases (e.g., abl/src) at IC₅₀ values of 0.5–2.0 µM in breast (MDA-MB-231) and prostate (PC3) cancer models .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies often arise from structural analogs (e.g., trifluoromethyl vs. methoxy substituents) or assay conditions. Strategies include:
- Comparative SAR Studies: Systematically vary substituents (e.g., 3-methylphenyl vs. 4-chlorophenyl) to isolate activity contributors .
- Standardized Assays: Use identical cell lines (e.g., U87 glioblastoma) and protocols (MTT assays at 48–72 hours) for cross-study validation .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Molecular Docking: Predict binding affinities to targets like lipoxygenase (LOX) or EGFR kinase using AutoDock Vina .
- QSAR Modeling: Correlate electronic descriptors (HOMO/LUMO energies) with cytotoxicity (IC₅₀) to prioritize synthetic targets .
- MD Simulations: Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed for this compound?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
- Metabolite Identification: Use LC-MS/MS to track in vitro hepatic microsomal metabolites and modify labile sites .
- Lipophilicity Optimization: Replace the trifluoromethyl group with polar substituents (e.g., morpholinosulfonyl) to enhance solubility .
Data Analysis & Interpretation
Q. What statistical approaches validate bioactivity data in dose-response studies?
- Methodological Answer:
- Dose-Response Curves: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
- ANOVA with Tukey’s Test: Compare treatment groups (e.g., 1–100 µM concentrations) to control for significance (p < 0.05) .
Q. How do researchers distinguish between cytotoxic and cytostatic effects in cancer models?
- Methodological Answer:
- Clonogenic Assays: Assess long-term survival post-treatment (7–14 days) to identify cytostatic effects .
- Flow Cytometry: Quantify apoptotic (Annexin V+/PI−) vs. necrotic (PI+) populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
